

function of C15 sphingoid bases in cell signaling

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *2S-Amino-4E-pentadecene-1,3R-diol*
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Biosynthetic Origins and Biophysical Properties

The de novo synthesis of typical sphingolipids begins with Serine Palmitoyltransferase (SPT) condensing L-serine with palmitoyl-CoA (C16-CoA) to form 3-ketosphinganine, eventually yielding a d18:1 sphingoid base[1]. However, SPT exhibits critical substrate promiscuity. When myristoyl-CoA (C14-CoA) is utilized instead of palmitoyl-CoA, the pathway generates a C15 sphingoid base (d15:1)[1].

Causality in Biophysics: The length of the sphingoid base fundamentally dictates the lateral segregation and melting temperature (T_m) of the resulting ceramide within a phospholipid bilayer[2]. Shortening the sphingoid base from d18:1 to d15:1 significantly lowers the T_m (from -96°C to -82°C)[2]. This biophysical shift impairs the formation of tightly packed, ceramide-rich gel phases, thereby altering lipid raft dynamics, membrane fluidity, and the subsequent clustering of signaling receptors[2].

C15 Sphingolipids in Cell Signaling

2.1. Blood-Brain Barrier (BBB) Permeability and Neuroinflammation Unlike their longer-chain counterparts which remain tightly anchored in peripheral cell membranes, short- and odd-chain ceramides like C15-ceramide exhibit unique systemic mobility. In vivo models demonstrate that

C15-ceramide can traverse a metabolically stressed blood-brain barrier (BBB)[3]. Once in the central nervous system, these atypical ceramides integrate into microglial and astrocytic membranes, inducing ER stress at mitochondria-associated membranes (MAMs). This triggers calcium transfer to mitochondria, releasing mitochondrial ROS, which primes and activates the NLRP3 inflammasome—creating a feed-forward loop that links peripheral lipotoxicity directly to central neuroinflammation[3].

2.2. CERT-Mediated Mitochondrial Apoptosis Ceramides are potent mediators of apoptosis, but their extreme hydrophobicity complicates intracellular transport. The Ceramide Transfer Protein (CERT) possesses a START domain that selectively binds ceramides. Studies utilizing pacCer—a photoactivatable and clickable C15-ceramide analog—have mapped how CERT shuttles ceramide from the ER directly to the outer mitochondrial membrane (OMM)[4]. The specific use of the C15 backbone in pacCer allows the accommodation of diazirine and alkyne functional groups without exceeding the steric bulk of a natural C18 ceramide, preserving its native binding affinity[4]. Upon delivery to the mitochondria, these ceramides trigger Bax-dependent apoptosis by altering OMM permeability[4].

Experimental Workflows and Methodologies

As a Senior Application Scientist, it is critical to ensure that experimental design is self-validating. The use of C15 sphingolipids in the laboratory falls into two primary categories: as internal standards for mass spectrometry and as engineered probes for spatial lipidomics.

Protocol 1: LC-MS/MS Quantification using C15-Sphingosine as an Internal Standard

Causality: Endogenous d15:1 levels in mammalian tissues are exceptionally low[1]. Spiking samples with C15-sphingosine provides a chemically identical extraction and ionization profile to endogenous d18:1 species, allowing for absolute quantification without signal interference[5].

- **Sample Homogenization:** Homogenize 50 mg of tissue in 1 mL of ice-cold Methanol/Chloroform (2:1, v/v).
- **Standard Spiking:** Add exactly 50 pmol of C15-Sphingosine (d15:1) internal standard to the homogenate. (Validation: The precise molar addition ensures normalization against matrix

effects and extraction losses).

- Lipid Extraction: Sonicate for 15 mins, then add 0.5 mL of MS-grade water to induce phase separation. Centrifuge at 3,000 x g for 10 mins.
- Organic Phase Recovery: Extract the lower organic phase, dry under a gentle stream of nitrogen, and reconstitute in 100 µL of Methanol/Isopropanol (1:1).
- LC-MS/MS Analysis: Run on a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer in positive MRM mode, tracking specific transitions for d15:1.

Protocol 2: Photoaffinity Labeling with pacCer (C15-Ceramide Analog)

Causality: Identifying transient lipid-protein interactions requires capturing the complex in vivo before extraction. pacCer uses UV light to covalently crosslink the lipid to its binding protein (e.g., CERT), while the alkyne group allows fluorescent tagging via Click Chemistry[4].

- Liposome Preparation: Prepare liposomes containing pacCer and phosphatidylcholine (1:9 molar ratio) via lipid film hydration and extrusion.
- Incubation: Incubate target cells with pacCer liposomes for 30 mins at 37°C to allow lipid uptake and protein binding.
- UV Crosslinking: Irradiate the samples with UV light (365 nm) for 5 mins on ice. (Validation: The diazirine ring on the C15 chain generates a highly reactive carbene that covalently bonds to adjacent amino acid residues in the binding pocket).
- Click Chemistry: Lyse cells and perform a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with Alexa-Fluor-647-azide for 1 hour at room temperature.
- Detection: Resolve proteins via SDS-PAGE and detect lipid-protein complexes using in-gel fluorescence imaging.

Protocol 3: Live-Cell Golgi Imaging using NBD-C15-Sphingosine

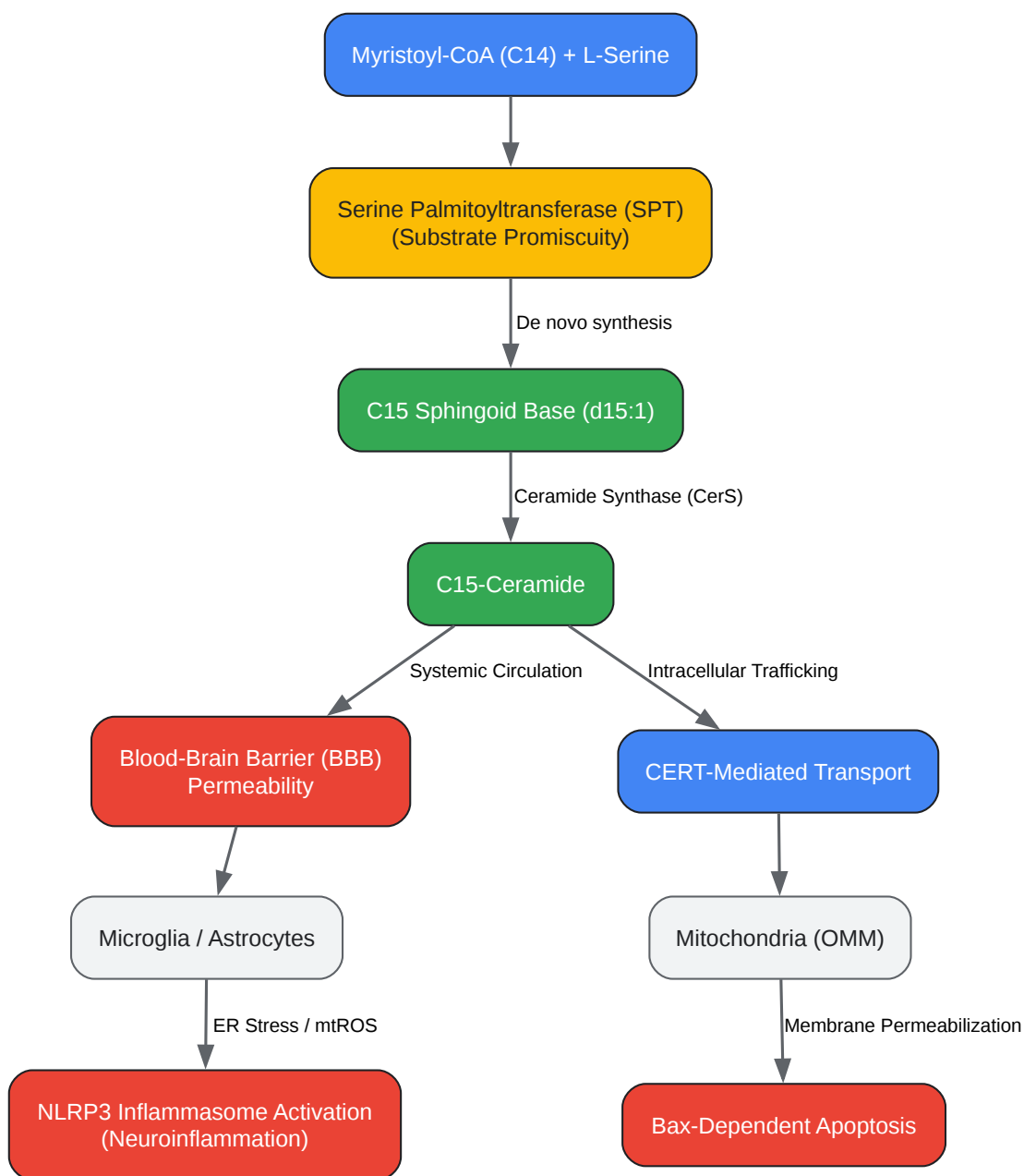
Causality: Traditional C6-NBD-ceramides are rapidly metabolized and lose organelle specificity. Acetyl-C16-ceramide-NBD (built on a C15-sphingosine backbone) resists degradation by sphingomyelin synthase, allowing sustained, non-toxic accumulation in the Golgi apparatus[6].

- Probe Complexation: Complex the C15-NBD probe with defatted BSA (5 μ M probe, 1:1 molar ratio) in Hanks' Balanced Salt Solution (HBSS) to facilitate cellular uptake.
- Pulse Labeling: Incubate live cells with the complex for 30 mins at 4°C (blocks vesicular trafficking, allowing plasma membrane insertion).
- Chase: Wash cells with ice-cold HBSS, add warm culture medium, and incubate for 30 mins at 37°C to allow transport to the Golgi.
- Imaging: Visualize via Confocal Laser Scanning Microscopy (CLSM) using the FITC channel (Ex: 488 nm, Em: 520 nm).

Quantitative Data Summary

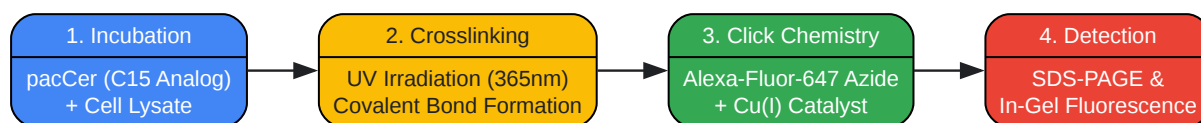
Property / Metric	Canonical (d18:1) Sphingolipids	Atypical (d15:1) Sphingolipids	Biological / Experimental Implication
Melting Temp (T _m)	~96.4 °C	~82.4 °C	C15 exhibits higher membrane fluidity and reduced lateral segregation.
BBB Permeability	Low (highly hydrophobic)	High (shorter chain mobility)	C15 can cross the BBB, linking systemic metabolism to neuroinflammation.
Endogenous Abundance	High (>90% of SPBs)	Very Low (<1% of SPBs)	Makes C15 an ideal, interference-free internal standard for LC-MS/MS.
Metabolic Stability	Readily converted to SM/GlcCer	Resistant (when acetylated)	C15 analogs provide stable, long-term imaging of the Golgi apparatus.

Visualizations



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Fig 1: Biosynthetic generation of C15 sphingolipids and their divergent cellular signaling pathways.



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Fig 2: Self-validating experimental workflow for identifying ceramide-binding proteins using pacCer.

Conclusion

The C15 sphingoid base is no longer just a structural anomaly or a passive internal standard. Driven by enzyme promiscuity and dietary inputs, atypical C15 sphingolipids actively participate in critical signaling cascades, from initiating neuroinflammation across the BBB to facilitating CERT-mediated mitochondrial apoptosis. For drug development professionals and researchers, integrating these atypical bases into lipidomic panels and utilizing their engineered analogs (like pacCer and NBD-C15) provides unprecedented resolution into the spatial and temporal dynamics of lipid signaling.

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- To cite this document: BenchChem. [function of C15 sphingoid bases in cell signaling]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b568996/docs#function-of-c15-sphingoid-bases-in-cell-signaling\]](https://www.benchchem.com/product/b568996/docs#function-of-c15-sphingoid-bases-in-cell-signaling)

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